N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
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Overview
Description
N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that features both benzenesulfonyl and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with thiophene-2-yl-ethylamine to form an intermediate, which is then reacted with N-(2-hydroxyethyl)ethanediamide under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The benzenesulfonyl group may interact with proteins or enzymes, altering their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide: This compound has a furan ring instead of a thiophene ring.
N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide: This compound has a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
N’-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is unique due to the presence of both benzenesulfonyl and thiophene groups, which confer distinct chemical and biological properties. The hydroxyethyl group also provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c19-9-8-17-15(20)16(21)18-11-14(13-7-4-10-24-13)25(22,23)12-5-2-1-3-6-12/h1-7,10,14,19H,8-9,11H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMXRVCHWDKLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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